molecular formula C15H13ClN4O B033021 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine CAS No. 867330-72-1

7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine

Cat. No. B033021
M. Wt: 300.74 g/mol
InChI Key: JFPQJONXEVRXFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine involves complex organic reactions, often starting from simpler triazine derivatives or through modifications of related compounds. The synthesis process is tailored to introduce specific functional groups or structural changes that confer desired chemical properties to the final product. For example, the identification of potent, orally active Src kinase inhibitors demonstrates the synthesis of closely related compounds with significant biological activity (Noronha et al., 2007).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including the compound of interest, is characterized by a triazine ring that can undergo various chemical modifications. These modifications significantly affect the compound's electronic and spatial configuration, influencing its reactivity and interaction with other molecules. Advanced techniques such as X-ray diffraction and NMR spectroscopy are commonly used to elucidate these structures in detail.

Chemical Reactions and Properties

Triazine derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are crucial for the synthesis of more complex molecules with desired chemical and biological properties. For instance, the transformation of triazine compounds through reactions with nucleophiles or halogenating agents demonstrates their versatility in organic synthesis (Koutentis et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would likely involve further studies to understand its properties, potential uses, and safety profile. This could include laboratory experiments, computational modeling, and possibly clinical trials if it’s being studied as a potential drug .

properties

IUPAC Name

7-(2-chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-8-5-9(6-13-14(8)18-15(17)20-19-13)11-7-10(21-2)3-4-12(11)16/h3-7H,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPQJONXEVRXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)N)C3=C(C=CC(=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647589
Record name 7-(2-Chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine

CAS RN

867330-72-1
Record name 7-(2-Chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-bromo-5-methyl-benzo[1,2,4]triazin-3-ylamine (33.47 mmol, 1.0 equiv), 1-chloro-4-methoxy-2-boronic acid (50.21 mmol, 1.5 equiv), Pd(PPH3)4 (3.347 mmol, 0.1 equiv), and Na2CO3 (133.9 mmol, 4.0 equiv) were dissolved in DME/EtOH/water 6:1:1 and refluxed at 100° C. under an argon blanket for 4 h. The reaction was cooled to room temperature, diluted with 100 mL DCM and filtered. The precipitate that was recovered was suspended in water, filtered and rinsed with ether. The precipitate afforded 7-(2-chloro-5-methoxy-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine, as a green solid (8.37 g, 84% yield). Rf=0.85 (9:1 DCM/MeOH). 1H NMR (DMSO-d6): δ 3.35 (s, 6H), 7.01 (dd, J=8.8 Hz, J=3.0, 1H), 7.09 (d, J=3.0 Hz, 1H), 7.48 (d, J=8.8 Hz, 1H), 7.75 (bm, 2H). MS (ES+) m/z=303. LC retention time 3.03 min.
Quantity
33.47 mmol
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-4-methoxy-2-boronic acid
Quantity
50.21 mmol
Type
reactant
Reaction Step One
Quantity
133.9 mmol
Type
reactant
Reaction Step One
Name
DME EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.347 mmol
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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